3-(4-Bromo-3-chlorophenyl)isoxazol-5-amine
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Overview
Description
3-(4-bromo-3-chlorophenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazoles This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, and an oxazole ring attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-chlorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 4-bromo-3-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the oxazole ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(4-bromo-3-chlorophenyl)-1,2-oxazol-5-amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3-chlorophenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid can be used to oxidize the oxazole ring.
Reduction Reactions: Catalysts such as palladium on carbon can be used for the reduction of nitro groups.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Oxazole N-oxides.
Reduction Reactions: Amines.
Scientific Research Applications
3-(4-bromo-3-chlorophenyl)-1,2-oxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-chlorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-chlorophenyl)acetamide
- (4-bromo-3-chlorophenyl)boronic acid
- (4-bromo-3-chlorophenyl)acetonitrile
Uniqueness
3-(4-bromo-3-chlorophenyl)-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H6BrClN2O |
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Molecular Weight |
273.51 g/mol |
IUPAC Name |
3-(4-bromo-3-chlorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6BrClN2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 |
InChI Key |
RWZXOVLKXHJNOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)Br |
Origin of Product |
United States |
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